molecular formula C14H9Cl2N3O4 B2513209 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene CAS No. 39089-88-8

1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene

Cat. No.: B2513209
CAS No.: 39089-88-8
M. Wt: 354.14
InChI Key: HQEQTVHLOZAUIZ-CAOOACKPSA-N
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Description

The compound "1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene" is an organic molecule with significant applications in various fields including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene involves several steps:

  • Chlorination: : Chlorination can be carried out via electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions.

  • Schiff Base Formation: : The condensation of the aldehyde group (from a precursor such as 3-nitrobenzaldehyde) with an amine group results in the formation of the imine or Schiff base.

  • Coupling Reaction: : The final coupling involves the reaction of the Schiff base with a dichlorobenzene derivative, facilitated by catalysts or under specific reaction conditions.

Industrial Production Methods

Industrially, these reactions are optimized for large-scale production, often using continuous flow reactors and catalysis to enhance yield and efficiency. Key steps include controlled nitration, chlorination using chlorine donors, and efficient coupling reactions under mild conditions to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene undergoes a variety of chemical reactions:

  • Oxidation: : The nitrophenyl group can be susceptible to oxidation, forming different oxidized species depending on the reagents and conditions used.

  • Reduction: : Reduction of the nitro group can lead to the formation of amino derivatives, which might have distinct properties and applications.

  • Substitution: : The chloro groups can undergo nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles, altering the compound’s characteristics.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and other strong oxidizers under acidic or basic conditions.

  • Reduction: : Typical reducing agents are hydrogen in the presence of a palladium catalyst or iron powder in acidic medium.

  • Substitution: : Nucleophilic agents such as hydroxide ions or amines are often used in substitution reactions.

Major Products

  • Oxidation: : Various carboxylated or hydroxylated derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Products with different functional groups replacing the chloro atoms.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in organic synthesis, aiding in the construction of more complex molecules.

Biology

In biological research, derivatives of this compound may be used to study enzymatic processes and molecular interactions.

Medicine

Industry

Used in the production of specialty chemicals and materials due to its structural versatility and reactivity.

Mechanism of Action

The effects of 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene are mediated through its interaction with molecular targets via its functional groups. The nitrophenyl and chloro groups enable binding to specific enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-nitrobenzene

  • 3-Nitrobenzaldehyde

  • 4-Chloro-2-nitroaniline

Uniqueness

Compared to these similar compounds, 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene exhibits enhanced reactivity due to the presence of multiple functional groups

This compound is a fascinating subject of study with vast potential across numerous scientific domains.

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-12-5-4-10(7-13(12)16)18-14(20)23-17-8-9-2-1-3-11(6-9)19(21)22/h1-8H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQTVHLOZAUIZ-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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